molecular formula C14H10N2O4S B1462472 3-{[(4-Hydroxypyrimidin-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid CAS No. 1039922-41-2

3-{[(4-Hydroxypyrimidin-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

Cat. No.: B1462472
CAS No.: 1039922-41-2
M. Wt: 302.31 g/mol
InChI Key: SITGGWISEFDAKJ-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1039922-41-2, is a chemical with the molecular formula C14H10N2O4S . It has an average mass of 302.305 Da and a monoisotopic mass of 302.036133 Da . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10N2O4S/c17-11-5-6-15-14(16-11)21-7-9-8-3-1-2-4-10(8)20-12(9)13(18)19/h1-6H,7H2,(H,18,19)(H,15,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 302.31 . It’s a powder that is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, and spectral data (NMR, IR, MS) would typically be determined experimentally or found in a detailed chemical database.

Scientific Research Applications

Crystallographic Interest and Molecular Interactions

Compounds related to benzofuran derivatives demonstrate notable characteristics in crystallography. For instance, the ability of certain benzofuran compounds to form centrosymmetric dimers through intermolecular hydrogen bonds is a point of interest. These dimers can further engage in stacked arrangements along specific crystal axes, facilitated by interactions such as C—H⋯π interactions (Choi et al., 2008). Such studies contribute to the understanding of molecular packing, stability, and the potential for designing molecules with desired physical and chemical properties.

Synthesis and Chemical Behavior

The synthesis of benzofuran derivatives and their subsequent functionalization is a significant area of research, highlighting methods to generate novel compounds with potential therapeutic applications. For example, the synthesis of 3-substituted-benzofuran-2-carboxylic esters has been explored for their biological activity, particularly as ischemic cell death inhibitors (Suh et al., 2010). This points to a methodological interest in the modification of benzofuran structures for enhancing biological efficacy.

Biological Activity and Potential Therapeutic Applications

Analogues of benzofuran have been synthesized and evaluated for various biological activities, such as analgesic and cytotoxic effects. The exploration of substituted 1-benzofurans and benzothiophenes for analgesic activity (Rádl et al., 2000) and the synthesis of 4-thiopyrimidine derivatives for cytotoxic activity (Stolarczyk et al., 2018) demonstrate the ongoing research into the potential therapeutic uses of such molecules. These studies signify the compound's relevance in developing new drugs and therapeutic agents.

Properties

IUPAC Name

3-[(6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-11-5-6-15-14(16-11)21-7-9-8-3-1-2-4-10(8)20-12(9)13(18)19/h1-6H,7H2,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITGGWISEFDAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=NC=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(4-Hydroxypyrimidin-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
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3-{[(4-Hydroxypyrimidin-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Reactant of Route 3
3-{[(4-Hydroxypyrimidin-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Reactant of Route 4
3-{[(4-Hydroxypyrimidin-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Reactant of Route 5
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3-{[(4-Hydroxypyrimidin-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
Reactant of Route 6
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3-{[(4-Hydroxypyrimidin-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

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